molecular formula C22H21FN2O4 B2530142 4-((1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795364-14-5

4-((1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2530142
CAS RN: 1795364-14-5
M. Wt: 396.418
InChI Key: KYNXNCCHPBPTNU-UHFFFAOYSA-N
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Description

This compound is a synthetic 1, 4-disubstituted piperidine . It has been evaluated for its antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum . The compound is part of a group of molecules that have been studied due to the emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria .

Scientific Research Applications

Antimalarial Activity

The emergence of resistance to existing antimalarial drugs necessitates the search for novel compounds. Research has shown that this piperidine derivative demonstrates potent antimalarial activity against both chloroquine-sensitive (3D7) and resistant (Dd2) strains of Plasmodium falciparum . Specifically, several analogues of this compound exhibit high selectivity for the parasite, making them promising candidates for further exploration.

Oxazoloquinolones Synthesis

The compound’s structure contains a 4-hydroxy-2-quinolone moiety. Researchers have investigated the synthesis of oxazoloquinolones using similar quinolone derivatives. These regioisomeric oxazoloquinolones have potential applications in medicinal chemistry and drug development .

Regulation of Leptin Expression

N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide, a related analogue, has been found to regulate leptin expression in 3T3-L1 adipocytes. Leptin plays a crucial role in energy balance and metabolism, making this finding relevant to obesity and related metabolic disorders .

Future Directions

The future directions for this compound involve further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria . This may yield important antimalarial leads .

properties

IUPAC Name

4-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-14-10-19(12-21(26)28-14)29-18-6-8-25(9-7-18)22(27)20-11-16(13-24-20)15-2-4-17(23)5-3-15/h2-5,10-13,18,24H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNXNCCHPBPTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

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